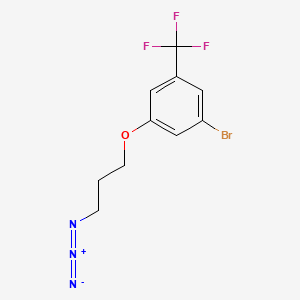
1-(3-Azidopropoxy)-3-bromo-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Azidopropoxy)-3-bromo-5-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with azidopropoxy, bromo, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Azidopropoxy)-3-bromo-5-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-(trifluoromethyl)phenol.
Formation of Azidopropoxy Group: The phenol is reacted with 3-chloropropyl azide in the presence of a base such as potassium carbonate to form the azidopropoxy group.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety measures are in place due to the presence of azide groups, which can be potentially explosive.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Azidopropoxy)-3-bromo-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition reactions.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The bromo group can be oxidized to form corresponding alcohols or ketones under specific conditions.
Common Reagents and Conditions:
Cycloaddition Reactions: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition reactions.
Reduction Reactions: Lithium aluminum hydride or hydrogenation catalysts can be used for reducing the azido group.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidizing the bromo group.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction of the azido group.
Alcohols/Ketones: Formed from oxidation of the bromo group.
Wissenschaftliche Forschungsanwendungen
1-(3-Azidopropoxy)-3-bromo-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the formation of heterocycles.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active triazoles.
Industry: Used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 1-(3-Azidopropoxy)-3-bromo-5-(trifluoromethyl)benzene largely depends on the specific reactions it undergoes. For example:
Cycloaddition Reactions: The azido group reacts with alkynes to form triazoles through a concerted mechanism facilitated by copper(I) catalysts.
Reduction Reactions: The azido group is reduced to an amine through a stepwise mechanism involving the transfer of electrons and protons.
Oxidation Reactions: The bromo group is oxidized through a mechanism involving the transfer of oxygen atoms from the oxidizing agent to the substrate.
Vergleich Mit ähnlichen Verbindungen
1-(3-Azidopropoxy)-3-bromo-5-(trifluoromethyl)benzene can be compared with other similar compounds:
1-(3-Azidopropoxy)-3-chloro-5-(trifluoromethyl)benzene: Similar structure but with a chloro group instead of a bromo group, which may affect its reactivity and applications.
1-(3-Azidopropoxy)-3-bromo-5-(difluoromethyl)benzene: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group, which may influence its chemical properties and stability.
1-(3-Azidopropoxy)-3-bromo-5-(methyl)benzene:
The uniqueness of this compound lies in the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications in different fields of research.
Eigenschaften
IUPAC Name |
1-(3-azidopropoxy)-3-bromo-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3N3O/c11-8-4-7(10(12,13)14)5-9(6-8)18-3-1-2-16-17-15/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJIEWOIDQQNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCCCN=[N+]=[N-])Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
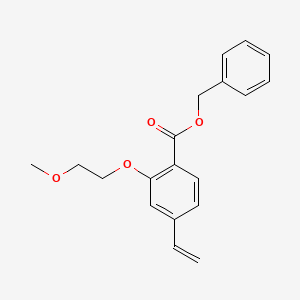
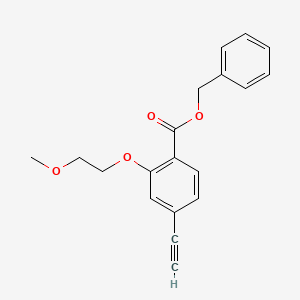
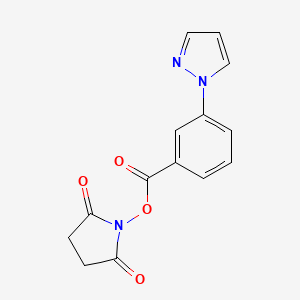
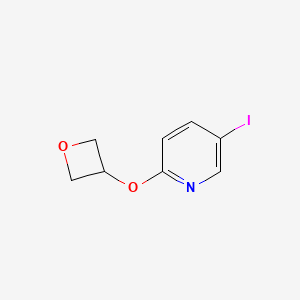
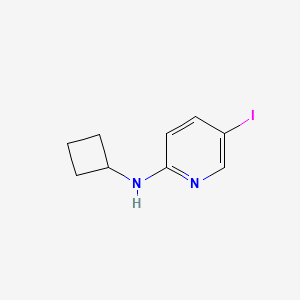
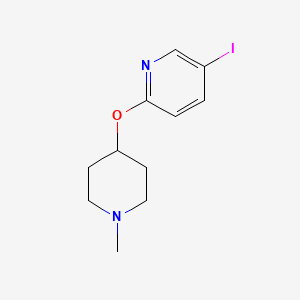
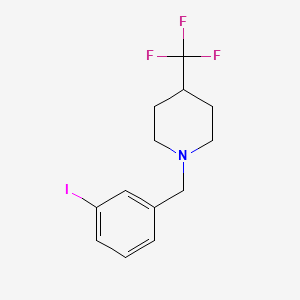
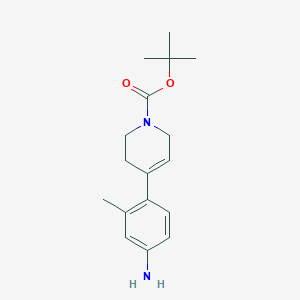
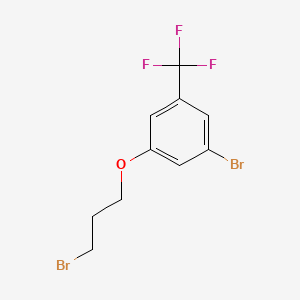
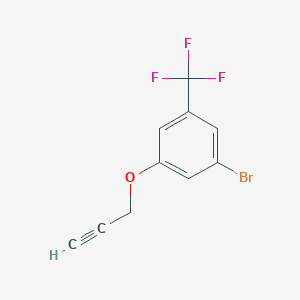
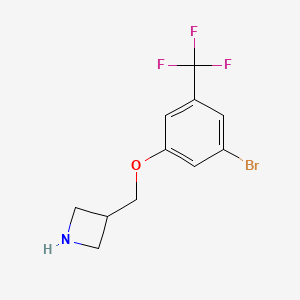
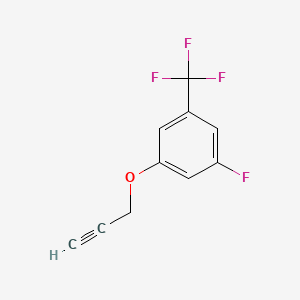
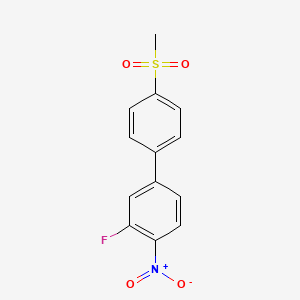
![3-Methoxy-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8213981.png)
